molecular formula C14H14ClFN4 B15116721 2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine

2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine

Cat. No.: B15116721
M. Wt: 292.74 g/mol
InChI Key: NBEKXKORQQSRHW-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a fluoropyrimidine derivative under specific conditions. The reaction may require the use of solvents such as dichloromethane or dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .

Properties

Molecular Formula

C14H14ClFN4

Molecular Weight

292.74 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine

InChI

InChI=1S/C14H14ClFN4/c15-11-2-1-3-13(8-11)19-4-6-20(7-5-19)14-17-9-12(16)10-18-14/h1-3,8-10H,4-7H2

InChI Key

NBEKXKORQQSRHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)F

Origin of Product

United States

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